2',4',6'-Triethoxyacetophenone
Description
Contextualization of Acetophenone (B1666503) Derivatives in Organic Chemistry
Acetophenone and its derivatives are fundamental building blocks in organic synthesis. researchgate.net They serve as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. researchgate.netresearchgate.net The reactivity of the acetyl group, combined with the ability to introduce various substituents onto the aromatic ring, makes them highly valuable synthons. researchgate.netontosight.ai Acetophenone derivatives participate in a multitude of reactions such as condensations, oxidations, reductions, and substitutions.
Significance of Etherified Acetophenones in Synthetic Strategies
The introduction of ether linkages, specifically alkoxy groups, to the acetophenone core significantly modifies its chemical and physical properties. Etherified acetophenones, or alkoxyacetophenones, often exhibit enhanced lipophilicity, which can be crucial for applications in medicinal chemistry by influencing a molecule's ability to cross cell membranes. The alkoxy groups also exert electronic effects on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. These compounds are key intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential as photoinitiators and in materials science. researchgate.net Synthetic strategies often involve the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. beilstein-journals.org
Specific Focus on 2',4',6'-Triethoxyacetophenone within the Alkoxyacetophenone Family
This compound (TEAP) is a specific member of the alkoxyacetophenone family characterized by three ethoxy groups at the 2', 4', and 6' positions of the acetophenone backbone. Its molecular formula is C14H20O4, and it has a molecular weight of 252.31 g/mol . epa.gov This compound is also known by the historical nomenclature, phloroacetophenone triethylether. The symmetrical substitution pattern of the ethoxy groups on the benzene (B151609) ring imparts unique properties to the molecule.
The synthesis of this compound is most commonly achieved through the ethylation of 2',4',6'-trihydroxyacetophenone (B23981). This nucleophilic substitution reaction is typically carried out using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. The reaction is often performed in a solvent like dimethylformamide (DMF) or acetone (B3395972) under reflux conditions.
Overview of Current Research Gaps and Opportunities Pertaining to this compound
A research gap, by definition, is a question or problem that has not been addressed by existing studies. snhu.edu While this compound has been synthesized and utilized in some specific applications, a comprehensive understanding of its full potential remains an area with opportunities for further investigation.
One significant research gap is the limited exploration of its biological activities. While related compounds have shown promise, detailed studies on the specific pharmacological properties of this compound are not extensive. There is an opportunity to investigate its potential as an antimicrobial, antioxidant, or anti-inflammatory agent, drawing parallels from other substituted acetophenones.
Another area for future research lies in the systematic exploration of its utility as a building block in the synthesis of novel and complex organic molecules. While it has been used as an intermediate, a broader investigation into its reactivity in various named reactions and its potential for creating diverse molecular scaffolds could be highly valuable. For instance, its use in multicomponent reactions to generate libraries of compounds for high-throughput screening is an underexplored avenue.
Furthermore, the photophysical properties of this compound warrant more in-depth study. While it has been mentioned as a potential photoinitiator, detailed investigations into its quantum yield, absorption and emission spectra, and the mechanism of radical generation upon UV exposure could open up new applications in polymer chemistry and photolithography.
Finally, a comparative analysis of the structure-activity relationships between this compound and its analogs with different alkoxy substituents (e.g., methoxy, propoxy) could provide valuable insights for designing molecules with tailored properties. Understanding how the chain length of the alkoxy group influences its physical and chemical characteristics would be a significant contribution to the field.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-triethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-16-11-8-12(17-6-2)14(10(4)15)13(9-11)18-7-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSEANPLSBYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)OCC)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393903 | |
| Record name | 2',4',6'-Triethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-37-0 | |
| Record name | 2',4',6'-Triethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,4 ,6 Triethoxyacetophenone
Strategies for the Preparation of Poly-etherified Aromatic Ketones
The synthesis of aromatic ketones bearing multiple ether functionalities, such as 2',4',6'-Triethoxyacetophenone, generally falls into two major strategic categories. These strategies are foundational to the field of poly(arylene ether ketone)s (PAEKs) but are equally applicable to smaller molecules. researchgate.net
The first and most common strategy involves nucleophilic aromatic substitution (SNAr) . researchgate.net In this approach, ether linkages are formed by reacting an activated aromatic halide with an alkoxide or a phenoxide. For a molecule like this compound, the precursor is typically a polyhydroxylated aromatic ketone, where the hydroxyl groups are converted into more nucleophilic alkoxides before reacting with an ethylating agent.
The second strategy is electrophilic aromatic substitution , such as the Friedel-Crafts acylation . This method constructs the ketone functionality by reacting an aromatic ether with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst. researchgate.net To synthesize this compound using this approach, the starting material would be 1,3,5-triethoxybenzene, which would then be acylated with an acetylating agent.
A novel method has also been investigated for the synthesis of poly(ether ketone)s (PEK) which involves the reaction of an aromatic dihalide, such as 4,4'-dichlorobenzophenone, with sodium carbonate. acs.orgacs.org This process, catalyzed by a silica (B1680970)/copper salt system, suggests alternative pathways that could be adapted for smaller poly-etherified ketones. acs.org
Regioselective Alkylation Approaches for Phenolic Precursors
The most direct route to this compound involves the alkylation of its phenolic precursor, 2',4',6'-trihydroxyacetophenone (B23981) (also known as phloroacetophenone). The key challenge in working with polyhydroxy compounds is achieving regioselectivity. However, for the synthesis of the target compound, the goal is exhaustive ethylation, where all three hydroxyl groups are etherified.
Williamson Ether Synthesis in the Context of Phloroacetophenone Derivatization
The Williamson ether synthesis is the most widely employed method for preparing ethers and is highly applicable to the ethylation of 2',4',6'-trihydroxyacetophenone. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwvu.edu
The process involves two main steps:
Deprotonation : The phenolic hydroxyl groups of 2',4',6'-trihydroxyacetophenone are deprotonated by a strong base to form the corresponding phenoxide ions. These phenoxides are significantly more nucleophilic than the neutral phenol (B47542). chemistnotes.com
Nucleophilic Attack : The resulting phenoxide ions then act as nucleophiles, attacking an ethylating agent, typically an ethyl halide like ethyl iodide or ethyl bromide.
A standard laboratory protocol for the synthesis of this compound is as follows:
Reactants : 2',4',6'-trihydroxyacetophenone, an excess of an ethylating agent (e.g., ethyl iodide), and a base (e.g., anhydrous potassium carbonate).
Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) is used to facilitate the SN2 reaction. numberanalytics.com
Conditions : The reaction mixture is typically heated under reflux for several hours to ensure complete etherification.
The general reaction is illustrated below:
Figure 1: Ethylation of 2',4',6'-trihydroxyacetophenone via Williamson Ether Synthesis.
For derivatization where only specific hydroxyl groups are targeted, regioselectivity can be achieved by using protecting groups. For instance, certain hydroxyl groups can be protected as methoxymethyl (MOM) ethers, allowing the remaining free hydroxyl group to be alkylated. The protecting groups are then removed in a subsequent step. nih.gov
Alternative Etherification Reagents and Conditions
While ethyl halides are common, other reagents and conditions can be employed for etherification.
Phase-Transfer Catalysis (PTC) : This technique is useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkylating agent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile across the phase boundary, accelerating the reaction. researchgate.net
"Green" Alkylating Agents : Research into more environmentally friendly synthesis has explored the use of weaker alkylating agents like alcohols or carboxylic acid esters. These reactions often require high temperatures (over 300°C) and pressure to proceed effectively in a process known as catalytic Williamson ether synthesis (CWES), which minimizes salt waste. researchgate.net
Reductive Etherification : This method can form ethers from carbonyl compounds and alcohols. It involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent. organic-chemistry.org
Multi-step Synthetic Routes from Simpler Aromatic Precursors
Instead of starting with the pre-formed 2',4',6'-trihydroxyacetophenone, the target molecule can be built up from simpler, more readily available aromatic compounds in a multi-step synthesis. vapourtec.commsu.edu A common strategy involves synthesizing the phloroacetophenone core first.
A well-established method for this is the Hoesch reaction , which acylates electron-rich phenols. To produce 2',4',6'-trihydroxyacetophenone, phloroglucinol (B13840) is reacted with acetonitrile (B52724) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) and dry hydrogen chloride (HCl) gas. chemicalbook.com The intermediate ketimine hydrochloride is then hydrolyzed to yield the final ketone. chemicalbook.com
A typical procedure for the Hoesch reaction to form the precursor is as follows:
A mixture of phloroglucinol, anhydrous acetonitrile, and fused zinc chloride in a solvent like diisopropyl ether is cooled and saturated with dry HCl gas. chemicalbook.com
The resulting precipitate, a ketimine intermediate, is separated. chemicalbook.com
The intermediate is then refluxed with water to hydrolyze it, yielding 2',4',6'-trihydroxyacetophenone, which can be purified by crystallization. chemicalbook.com
Once the 2',4',6'-trihydroxyacetophenone precursor is synthesized, it can be fully ethylated as described in section 2.2.1 to produce the final this compound.
Optimization of Reaction Parameters for Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. researchgate.net For the synthesis of this compound via Williamson ether synthesis, several parameters are key.
Base and Solvent System : The choice of base and solvent significantly impacts reaction efficiency. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) generally give high yields by effectively generating the nucleophilic phenoxide. numberanalytics.com Weaker bases or protic solvents can lead to lower conversion rates.
| Base | Solvent | Typical Yield (%) |
| Sodium Hydride (NaH) | DMF | 85 |
| Potassium tert-butoxide (KOtBu) | DMSO | 90 |
| Sodium Hydroxide (NaOH) | Water | 40 |
| Table 1: Comparison of yields for Williamson ether synthesis with different base and solvent systems. numberanalytics.com This table illustrates general trends; specific yields for this compound may vary. |
Reagent Stoichiometry : A slight excess of the ethylating agent is often used to ensure all three hydroxyl groups react completely. A molar ratio of approximately 1.1 equivalents of the alkylating agent per hydroxyl group is a common starting point.
Temperature : The reaction rate is temperature-dependent. Heating the mixture, for example to 60°C or refluxing at 80-90°C, increases the reaction kinetics. However, excessively high temperatures might promote side reactions, such as elimination if the alkyl halide is secondary or tertiary (not an issue with ethyl halides).
Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) can determine the optimal time, which is often in the range of 12-18 hours.
Purification : After the reaction, purification is essential. This typically involves filtering off inorganic salts, evaporating the solvent, and then using a technique like silica gel column chromatography to isolate the pure this compound from any partially ethylated byproducts or unreacted starting material.
Green Chemistry Principles in the Synthesis of Ethoxyacetophenones
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de Several principles can be applied to the synthesis of ethoxyacetophenones.
Use of Safer Solvents and Reagents : Traditional solvents like DMF are effective but pose health risks. Exploring greener solvents is a key goal. Similarly, replacing hazardous reagents with safer alternatives, such as using dimethyl carbonate as a "green" methylating agent (by analogy for ethylation), is an area of active research.
Catalysis : The use of catalysts is a cornerstone of green chemistry because they increase reaction efficiency and can reduce the need for stoichiometric reagents that generate waste. wiley-vch.de For etherification, developing catalytic versions of the Williamson synthesis that avoid large quantities of salt byproducts is a significant advance. researchgate.net For precursor synthesis, replacing Lewis acids like AlCl3 with reusable solid acid catalysts like zeolites can make processes like the Fries rearrangement or acylation greener. wiley-vch.de
Atom Economy and Waste Reduction : Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Solvent-free reaction conditions, such as using grinding techniques for Claisen-Schmidt condensations to produce chalcones from acetophenones, represent an ideal green approach by eliminating solvent waste entirely. rasayanjournal.co.in
Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another approach that can dramatically reduce reaction times and energy input compared to conventional heating. arabjchem.org
Use of Renewable Feedstocks : While not always directly applicable to this specific compound, a broader green chemistry goal is to use renewable starting materials. wiley-vch.de
One example of a green approach in a related reaction is the pH-controlled oxidation of 4'-methoxyacetophenone (B371526) using common bleach (NaOCl). acs.org Under basic conditions, the haloform reaction occurs, while acidic conditions lead to electrophilic aromatic substitution. This demonstrates how simple changes in reaction conditions can provide chemoselectivity while using a mild, readily available oxidant and minimizing organic solvent use. acs.org
Advanced Reaction Chemistry and Transformative Pathways of 2 ,4 ,6 Triethoxyacetophenone
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring. In 2',4',6'-triethoxyacetophenone, the aromatic ring is influenced by two types of substituents: three ethoxy groups (-OCH₂CH₃) and one acetyl group (-COCH₃).
The ethoxy groups are powerful activating substituents due to the electron-donating resonance effect of the oxygen atom's lone pairs. They direct incoming electrophiles to the ortho and para positions. byjus.comdocbrown.info Conversely, the acetyl group is a deactivating substituent via its electron-withdrawing inductive and resonance effects, directing incoming electrophiles to the meta position. neetprep.com
In the case of this compound, the 2', 4', and 6' positions are already occupied. The powerful activating and directing effects of the three ethoxy groups converge on the remaining 3' and 5' positions, making them highly nucleophilic. The acetyl group's meta-directing influence also targets these same 3' and 5' positions. The net result is a strong predisposition for electrophilic attack at these two equivalent sites. While specific literature detailing EAS reactions on this exact substrate is limited, its reactivity can be predicted based on well-established principles.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile (E+) | Reagents | Predicted Product(s) |
|---|---|---|---|
| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 3'-Nitro-2',4',6'-triethoxyacetophenone |
| Halogenation | Bromonium ion (Br⁺) | Br₂ / FeBr₃ | 3'-Bromo-2',4',6'-triethoxyacetophenone |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | 3'-Acyl-2',4',6'-triethoxyacetophenone |
Nucleophilic Additions to the Carbonyl Group
The carbonyl group of the acetyl moiety is a key site for nucleophilic addition reactions. ncert.nic.in The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate that is typically protonated to yield the final alcohol product. neetprep.comucla.edu While ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects, the carbonyl in this compound readily undergoes such additions. ncert.nic.in
A primary example is the reduction of the ketone to a secondary alcohol, 1-(2',4',6'-triethoxyphenyl)ethanol, using hydride reagents. ucla.edu
Table 2: Nucleophilic Addition Reactions at the Carbonyl Group
| Nucleophile | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Hydride ion (:H⁻) | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | Alkoxide | 1-(2',4',6'-Triethoxyphenyl)ethanol |
| Cyanide ion (:CN⁻) | 1. NaCN / H₂SO₄2. H₂O | Alkoxide | 2-Hydroxy-2-(2',4',6'-triethoxyphenyl)propanenitrile (a cyanohydrin) |
| Grignard Reagent (R-MgX) | 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ workup | Magnesium Alkoxide | 2-(2',4',6'-Triethoxyphenyl)propan-2-ol |
Modifications of the Ethyl Ether Linkages
The three ethyl ether linkages on the aromatic ring are generally stable but can be chemically modified, primarily through cleavage (dealkylation).
Dealkylation Reactions for Hydroxy-Acetophenone Regeneration
The cleavage of aryl ethers is a synthetically important transformation for unmasking phenol (B47542) groups. Boron tribromide (BBr₃) is a widely used and highly effective reagent for the dealkylation of aryl ethers, including ethyl ethers, under relatively mild conditions. researchgate.nettandfonline.comcommonorganicchemistry.com Treatment of this compound with BBr₃, typically in an inert solvent like dichloromethane (B109758) (DCM), would cleave the three ethyl ether bonds to regenerate the parent polyhydric phenol, 2',4',6'-trihydroxyacetophenone (B23981) (phloroacetophenone). researchgate.netcommonorganicchemistry.com This reaction is valuable for removing the ether protecting groups after other synthetic modifications have been performed on the molecule. Harsher reagents like hydrobromic acid (HBr) can also achieve this transformation, usually at elevated temperatures. commonorganicchemistry.com
Transetherification Studies
Transetherification, the exchange of one alkoxy group for another, is a less common reaction for aromatic ethers compared to dealkylation. For this compound, this would involve substituting the ethyl groups with different alkyl groups. Such reactions are theoretically possible under acid catalysis in the presence of a large excess of a different alcohol, but this pathway is not well-documented in the scientific literature for this specific substrate and is generally not a high-yielding or synthetically practical transformation.
Reductions and Oxidations of the Acetophenone (B1666503) Moiety
The acetyl group offers two sites for redox chemistry: the carbonyl group and the adjacent methyl group.
Reductions: The acetyl group can be reduced in two principal ways.
Reduction to a Secondary Alcohol: As discussed in section 3.2, the carbonyl group is readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrystudent.com
Reduction to an Alkyl Group: The carbonyl can be completely removed and converted to a methylene (B1212753) group (-CH₂) via deoxygenation reactions. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures) would convert this compound into 1-ethyl-2,4,6-triethoxybenzene. harvard.edumasterorganicchemistry.com
Oxidations: The acetyl group can also be a target for various oxidative transformations.
Oxidation to a Glyoxal: The methyl group of the acetophenone can be oxidized to an aldehyde, forming a phenylglyoxal (B86788) derivative. Selenium dioxide (SeO₂) is a classic reagent for this transformation on substituted acetophenones. oup.com
Oxidation to a Carboxylic Acid: Under more vigorous conditions, the acetyl group can be cleaved and oxidized to a carboxylic acid. For instance, oxidation with acidic potassium dichromate has been shown to convert substituted acetophenones into their corresponding benzoic acids. sphinxsai.comresearchgate.net In this case, the product would be 2,4,6-triethoxybenzoic acid.
Table 3: Summary of Redox Reactions
| Reaction Type | Reagent(s) | Moiety Targeted | Product |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Carbonyl | 1-(2',4',6'-Triethoxyphenyl)ethanol |
| Reduction | Zn(Hg), HCl (Clemmensen) | Carbonyl | 1-Ethyl-2,4,6-triethoxybenzene |
| Reduction | N₂H₄, KOH (Wolff-Kishner) | Carbonyl | 1-Ethyl-2,4,6-triethoxybenzene |
| Oxidation | SeO₂ | Methyl of Acetyl Group | 1-(2',4',6'-Triethoxyphenyl)ethane-1,2-dione |
| Oxidation | K₂Cr₂O₇ / H⁺ | Acetyl Group | 2,4,6-Triethoxybenzoic acid |
Condensation Reactions and Heterocycle Annulation
The presence of α-hydrogens on the acetyl group's methyl component makes this compound an excellent substrate for base-catalyzed condensation reactions, which are pivotal for carbon-carbon bond formation and the synthesis of complex molecular architectures, including heterocycles. commonorganicchemistry.compraxilabs.com
A key reaction is the Claisen-Schmidt condensation , which involves the reaction of the acetophenone with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) in the presence of a base like NaOH or KOH. nih.govgordon.edu This reaction proceeds through an enolate intermediate of the acetophenone, which acts as a nucleophile, attacking the aldehyde. The initial aldol (B89426) addition product typically undergoes spontaneous dehydration to yield a highly conjugated α,β-unsaturated ketone, known as a chalcone (B49325). praxilabs.comd-nb.info
These resulting 2',4',6'-triethoxychalcones are versatile intermediates for synthesizing flavonoids, a large class of naturally occurring heterocyclic compounds. nih.govresearchgate.net The oxidative cyclization of the chalcone intermediate, often promoted by reagents like iodine in DMSO or other specific systems, leads to the formation of the flavone (B191248) core. nih.govsysrevpharm.org This provides a direct synthetic route from this compound to highly substituted flavone derivatives.
Furthermore, the α,β-unsaturated system of the chalcone intermediate can react with other bifunctional reagents. For example, reaction with hydrazine can lead to the formation of five-membered pyrazoline heterocycles, further demonstrating the utility of this compound as a building block in heterocyclic synthesis. hebmu.edu.cn
Table 4: Compound Names Mentioned in This Article
| Compound Name |
|---|
| 1-Ethyl-2,4,6-triethoxybenzene |
| 1-(2',4',6'-Triethoxyphenyl)ethane-1,2-dione |
| 1-(2',4',6'-Triethoxyphenyl)ethanol |
| 2,4,6-Triethoxybenzoic acid |
| This compound |
| 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) |
| 2-Hydroxy-2-(2',4',6'-triethoxyphenyl)propanenitrile |
| 2-(2',4',6'-Triethoxyphenyl)propan-2-ol |
| 3'-Acyl-2',4',6'-triethoxyacetophenone |
| 3'-Bromo-2',4',6'-triethoxyacetophenone |
| 3'-Nitro-2',4',6'-triethoxyacetophenone |
| Benzaldehyde (B42025) |
| Boron tribromide |
| Hydrazine |
| Hydrobromic acid |
| Hydrogen cyanide |
| Lithium aluminum hydride |
| Nitric acid |
| Potassium dichromate |
| Selenium dioxide |
| Sodium borohydride |
| Sulfuric acid |
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
The aromatic ring of this compound, being electron-rich due to the three ethoxy substituents, presents a unique substrate for metal-catalyzed cross-coupling reactions. While direct literature on the cross-coupling reactions of this compound is limited, the reactivity of similarly substituted and electron-rich aryl halides and acetophenones provides a strong basis for predicting its behavior in these transformative pathways. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from relatively simple precursors. acs.orgnobelprize.org The choice of catalyst, ligand, and reaction conditions is crucial in achieving high efficiency and selectivity, particularly with sterically hindered and electron-rich substrates. rsc.org
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are among the most powerful tools in modern organic synthesis for functionalizing aromatic rings. nobelprize.orgnih.gov The electron-donating nature of the ethoxy groups in this compound would likely influence the oxidative addition step in the catalytic cycle of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govuwindsor.ca For a halogenated derivative of this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups. The reaction generally exhibits high functional group tolerance and proceeds under relatively mild conditions. nobelprize.org
Given the electron-rich nature of the aromatic ring, a suitable palladium catalyst, often in combination with bulky, electron-rich phosphine (B1218219) ligands, would be necessary to facilitate the reaction. For instance, the coupling of electron-rich aryl chlorides with arylboronic acids has been successfully achieved using catalyst systems that are robust and active. uwindsor.ca
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1,2-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloro-1,3,5-trimethoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
This table presents illustrative data based on reactions with structurally similar compounds to predict the potential reactivity of a halogenated this compound derivative.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium species. organic-chemistry.orgresearchgate.net A halogenated this compound could undergo a Heck reaction to introduce alkenyl substituents onto the aromatic ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The electron-rich character of the substrate might necessitate specific catalytic systems to achieve high yields and avoid side reactions. Microwave-assisted Heck reactions have been shown to accelerate reaction rates significantly. scirp.org
Table 2: Illustrative Conditions for Heck Reaction with Analogous Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodo-1,2-dimethoxybenzene | n-Butyl acrylate (B77674) | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile (B52724) | 80 | 90 |
| 2 | 1-Bromo-2,4,6-trimethoxybenzene | Styrene (B11656) | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 120 | 75 |
| 3 | 4-Bromoacetophenone | Styrene | Pd/C (0.5) | - | K₂CO₃ | NMP/H₂O | 130 | 85 |
This table provides representative conditions based on reactions with compounds of similar electronic and steric properties to a hypothetical halogenated this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.orgnumberanalytics.com This reaction would be a key transformation for introducing primary or secondary amine functionalities to a halogenated this compound. The choice of a bulky, electron-rich phosphine ligand is critical for the success of these couplings, especially with electron-rich aryl halides. acs.org The reaction is known for its broad substrate scope and functional group tolerance. researchgate.net
Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of Related Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1,2-dimethoxybenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 96 |
| 2 | 2-Chloro-1,3,5-trimethoxybenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 3 | 4-Bromoacetophenone | N-Methylaniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu | Toluene | 90 | 91 |
This table illustrates typical reaction conditions for the Buchwald-Hartwig amination of substrates analogous to a halogenated this compound derivative.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 ,4 ,6 Triethoxyacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in 2',4',6'-Triethoxyacetophenone.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the distinct proton environments within the molecule. The ethoxy groups give rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to coupling with each other. The aromatic protons and the acetyl methyl protons also appear at specific chemical shifts, confirming the basic acetophenone (B1666503) framework.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all non-equivalent carbon atoms. libretexts.org Key signals include those for the carbonyl carbon of the acetyl group, the aromatic carbons, and the carbons of the ethoxy groups. libretexts.org The chemical shifts are influenced by the electron-donating ethoxy substituents and the electron-withdrawing acetyl group. uoi.gr
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.5 | ~32 |
| Aromatic H | ~6.1 | - |
| Methylene OCH₂ | ~4.0 | ~64 |
| Methyl OCH₂CH₃ | ~1.4 | ~14 |
| Aromatic C-H | - | ~91 |
| Aromatic C-O | - | ~160, ~163 |
| Carbonyl C=O | - | ~204 |
| Note: Approximate chemical shift values are provided. Actual values can vary depending on the solvent and experimental conditions. |
Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms. organicchemistrydata.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. emerypharma.com For this compound, COSY spectra would show correlations between the methyl and methylene protons within each ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. columbia.edu They are crucial for definitively assigning the ¹H and ¹³C signals of the ethoxy groups and the aromatic C-H bonds. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu HMBC is vital for connecting the acetyl group to the aromatic ring and for confirming the positions of the ethoxy groups by showing correlations between the ethoxy protons and the aromatic carbons. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. e-bookshelf.de This can help confirm the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the protons of the adjacent ethoxy groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. arizona.edu
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. spectroscopyonline.com This allows for the determination of the elemental composition of this compound, confirming its molecular formula as C₁₄H₂₀O₄. lcms.cznih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of selected ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). eag.comuvic.ca The resulting fragment ions provide valuable structural information, such as the loss of ethoxy groups or the acetyl group, which helps to piece together the molecule's structure. researchgate.net
Table 2: Expected Fragmentation in Mass Spectrometry of this compound
| Fragment | Description |
| [M-CH₃CO]⁺ | Loss of the acetyl group |
| [M-C₂H₅O]⁺ | Loss of an ethoxy radical |
| [M-C₂H₄]⁺ | Loss of ethene from an ethoxy group |
| Note: This table presents a simplified view of potential fragmentation pathways. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups. utdallas.eduresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ketone. nist.gov Other significant bands include C-O stretching vibrations from the ethoxy groups and C-H stretching and bending vibrations from the alkyl and aromatic portions of the molecule. utdallas.edu
Raman Spectroscopy: Raman spectroscopy also probes vibrational modes but is particularly sensitive to non-polar bonds. iiconservation.org It can provide complementary information to the IR spectrum, especially regarding the aromatic ring vibrations and the C-C skeletal framework. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | ~1680-1700 |
| C-O (Ether) | Stretching | ~1050-1250 |
| C-H (sp³) | Stretching | ~2850-3000 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| Note: These are approximate ranges and can be influenced by the molecular structure and environment. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. nih.gov This technique provides an unambiguous, three-dimensional model of a molecule's structure, offering detailed insights into bond lengths, bond angles, and the conformation of the molecule in the solid state. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. utoledo.edu The pattern of scattered X-rays is used to determine the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. utoledo.edu
A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound. cam.ac.ukcam.ac.uk However, were a suitable single crystal to be grown and analyzed, the experiment would yield a set of specific crystallographic parameters that define the crystal lattice and the contents of the asymmetric unit.
Such an analysis would provide crucial information on the solid-state conformation of this compound. Key structural questions could be answered, such as the planarity of the acetyl group relative to the benzene (B151609) ring and the specific rotational conformations (torsion angles) of the three ethoxy groups. Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as potential C-H···O hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice.
Table 1: Illustrative Crystallographic Data Parameters This table shows the typical parameters that would be determined from a single-crystal X-ray diffraction experiment. The values are hypothetical and serve as an example.
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₄H₂₀O₄ |
| Formula Weight | The mass of one mole of the compound ( g/mol ). | 252.31 |
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell edges. | a = 8.5, b = 12.1, c = 9.3 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 925.4 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.215 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |
Chiral Analysis Techniques for Enantiomeric Purity Assessment
This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exist as enantiomers, and direct chiral analysis is not applicable. However, the carbonyl carbon of the acetyl group is a prochiral center. A prochiral ketone can be converted into a chiral alcohol through an asymmetric reduction reaction. nih.govniscpr.res.in In the case of this compound, asymmetric reduction would yield the chiral alcohol (R)- or (S)-1-(2',4',6'-triethoxyphenyl)ethanol.
The assessment of the enantiomeric purity, typically expressed as enantiomeric excess (ee), of the resulting chiral alcohol is critical in asymmetric synthesis. nih.gov Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method for chiral separations. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For acetophenone derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for achieving enantiomeric separation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral solvating agent (CSA), a pair of enantiomers can be converted into transient diastereomeric complexes. nims.go.jp These complexes are electronically distinct, which can lead to separate, observable signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the sample. nims.go.jp
Gas Chromatography (GC) using a chiral stationary phase is another common technique, particularly for volatile and thermally stable compounds. The enantiomers are separated based on their differential interactions with the chiral phase as they pass through the GC column.
Table 2: Overview of Chiral Analysis Techniques for Products Derived from this compound This table summarizes the main techniques for assessing the enantiomeric purity of the potential chiral alcohol product derived from the asymmetric reduction of this compound.
| Technique | Principle | Application to Derived Products |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. nih.gov | Separation of (R)- and (S)-1-(2',4',6'-triethoxyphenyl)ethanol enantiomers to quantify enantiomeric excess. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on differential partitioning with a chiral stationary phase. | Analysis of the enantiomeric composition of the chiral alcohol, potentially after derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A chiral solvating agent (CSA) forms diastereomeric complexes with the enantiomers, causing separate signals in the NMR spectrum. nims.go.jp | Determination of enantiomeric excess by integrating the distinct NMR signals of the (R) and (S) alcohol enantiomers in the presence of a CSA. |
Computational Chemistry and Theoretical Investigations of 2 ,4 ,6 Triethoxyacetophenone
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations serve as powerful tools to elucidate the electronic structure and stability of molecules like 2',4',6'-triethoxyacetophenone. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. esqc.orgnih.gov DFT calculations for this compound would involve determining the electron density to calculate the molecule's energy and other properties. The choice of functional and basis set is crucial for obtaining accurate results. smu.eduaps.org For a molecule with multiple ethoxy groups, functionals that can accurately describe non-covalent interactions, such as dispersion forces, would be important.
A key aspect of DFT studies is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The stability of different conformers of this compound, arising from the rotation of the ethoxy groups, can be compared based on their calculated energies.
Furthermore, DFT can be employed to calculate various electronic properties, as summarized in the table below.
| Property | Description | Relevance to this compound |
| Total Energy | The sum of the kinetic and potential energies of all electrons and nuclei in the molecule. | Indicates the overall stability of the molecule. Lower energy suggests higher stability. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Provides insight into the molecule's reactivity and its ability to undergo oxidation. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to accept an electron and undergo reduction. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences the molecule's solubility in polar solvents and its intermolecular interactions. |
This table provides a conceptual overview. Actual values would require specific DFT calculations.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.org An analysis of the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and electronic properties. uni-muenchen.deresearchgate.netlibretexts.org
The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor. Conversely, the energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept electrons. uni-muenchen.deresearchgate.net A lower LUMO energy suggests a greater tendency to act as an electron acceptor.
The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack.
| Molecular Orbital | Description | Significance for this compound |
| HOMO | The highest energy molecular orbital that is occupied by electrons. | The distribution of the HOMO will likely be concentrated on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups, indicating these as potential sites for electrophilic attack. |
| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | The LUMO is likely to be localized on the carbonyl group of the acetophenone (B1666503) moiety, making the carbonyl carbon a probable site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
This table presents a qualitative analysis. Precise orbital shapes and energies would be determined through quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the three ethoxy groups in this compound allows for the existence of multiple conformations. chemistrysteps.comscribd.com Understanding the conformational landscape is essential as different conformers can exhibit different properties and reactivity.
Conformational analysis involves systematically studying the different spatial arrangements of the atoms in a molecule and their relative energies. chemistrysteps.comorganicchemistrytutor.comutdallas.edunih.gov For this compound, this would involve rotating the C-O bonds of the ethoxy groups and the C-C bond connecting the acetyl group to the ring. The goal is to identify the most stable conformer(s) which correspond to energy minima on the potential energy surface. unipd.it Computational methods like DFT can be used to calculate the energies of different conformers and identify the global minimum energy structure.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. plos.orgnih.govusra.eduaps.orgrsc.org In an MD simulation of this compound, the classical equations of motion are solved for each atom in the system, allowing for the exploration of different conformations and their transitions. plos.orgnih.gov This can provide insights into the flexibility of the molecule and the timescales of conformational changes. MD simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions affect the conformational preferences.
| Computational Method | Information Obtained for this compound |
| Conformational Analysis | Identification of stable conformers, their relative energies, and the energy barriers between them. This helps in understanding the preferred shape of the molecule. |
| Molecular Dynamics Simulations | Provides a dynamic picture of the molecule's motion, including the flexibility of the ethoxy chains and the acetyl group. It can reveal the most populated conformational states at a given temperature. |
This table outlines the expected outcomes of these computational studies.
Prediction of Spectroscopic Properties
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can be valuable for its characterization.
Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. plos.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). nih.gov For this compound, the predicted UV-Vis spectrum would likely show absorptions characteristic of substituted acetophenones.
Calculations of nuclear magnetic resonance (NMR) chemical shifts are also possible using methods like Gauge-Including Atomic Orbitals (GIAO). nih.gov Predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation of the molecule and the assignment of experimental signals. The predicted chemical shifts for the protons and carbons of the ethoxy groups, the aromatic ring, and the acetyl group would be of particular interest.
Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the ketone and the C-O stretches of the ether linkages.
| Spectroscopic Technique | Predicted Properties for this compound |
| UV-Vis Spectroscopy | Prediction of electronic transition energies and oscillator strengths, leading to a theoretical absorption spectrum. |
| NMR Spectroscopy | Prediction of ¹H and ¹³C chemical shifts, which can be compared with experimental data for structural verification. |
| IR/Raman Spectroscopy | Prediction of vibrational frequencies and intensities, aiding in the identification of functional groups and the overall vibrational signature of the molecule. |
This table summarizes the application of computational methods for predicting spectroscopic data.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, this could involve studying reactions such as its synthesis or its subsequent chemical transformations.
Transition state theory (TST) is a fundamental concept in reaction kinetics. wikipedia.org A transition state is a high-energy, short-lived configuration of atoms that exists along the reaction coordinate between reactants and products. wikipedia.orgmasterorganicchemistry.com By locating the transition state structure on the potential energy surface, chemists can understand the energy barrier (activation energy) of a reaction. nih.gov
Quantum chemical calculations, particularly DFT, can be used to locate and characterize transition state structures. nih.gov For a given reaction involving this compound, such as the Williamson ether synthesis to form the ethoxy groups, computational methods can be used to model the reaction pathway. This would involve identifying the reactants, products, and any intermediates, as well as the transition states connecting them.
The synthesis of this compound often involves the alkylation of 2',4',6'-trihydroxyacetophenone (B23981). A likely mechanism is a series of nucleophilic substitution (SN2) reactions where the phenoxide ions attack an ethylating agent. pressbooks.pub Transition state calculations could be used to model the approach of the ethyl group to the oxygen atom, the breaking of the bond in the ethylating agent, and the formation of the new C-O bond. pressbooks.pub The calculated activation energies for each ethylation step would provide insight into the reaction kinetics.
| Reaction Step | Computational Investigation |
| Deprotonation of Hydroxyl Groups | Calculation of the pKa values of the hydroxyl groups to determine the ease of forming the nucleophilic phenoxide ions. |
| Nucleophilic Attack | Location of the SN2 transition state for the reaction of the phenoxide with an ethylating agent (e.g., ethyl iodide). Calculation of the activation energy for this step. |
| Sequential Ethylation | Comparison of the activation energies for the first, second, and third ethylation steps to understand the overall reaction profile. |
This table outlines a possible computational study of the synthesis of this compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Related Ethoxyacetophenones
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. humanjournals.comsigmaaldrich.com These models can then be used to predict the properties of new, un-synthesized compounds.
For a series of related ethoxyacetophenones, a QSPR study could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. This would involve:
Data Set Selection: A diverse set of ethoxyacetophenone derivatives with known experimental property data would be compiled. This could include isomers with ethoxy groups at different positions on the aromatic ring, as well as compounds with varying numbers of ethoxy substituents.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimental property. mdpi.com
Model Validation: The predictive power of the QSPR model would be assessed using statistical validation techniques, such as cross-validation and prediction on an external test set.
A successful QSPR model for ethoxyacetophenones could be used to predict the properties of this compound and other related compounds, even before they are synthesized and tested experimentally. This can be a valuable tool in guiding the design of new molecules with desired properties.
| Property to be Predicted | Relevant Molecular Descriptors |
| Boiling Point | Molecular weight, van der Waals volume, polarizability, dipole moment. |
| Water Solubility | LogP (partition coefficient), polar surface area, hydrogen bond donors/acceptors. |
| Chromatographic Retention Time | Polarity indices, molecular shape descriptors, electronic descriptors. |
This table provides examples of descriptors that could be used in a QSPR study of ethoxyacetophenones.
Advanced Applications in Chemical Research and Material Science
2',4',6'-Triethoxyacetophenone as a Precursor in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure, featuring an acetophenone (B1666503) core with three ethoxy groups, allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions.
Building Block for Flavonoid and Isoflavonoid (B1168493) Analogs
Flavonoids and isoflavonoids are classes of naturally occurring compounds with a wide range of biological activities. sci-hub.senih.govbiotech-asia.org Synthetic analogs of these compounds are of great interest in medicinal chemistry for the development of new therapeutic agents. This compound can be utilized as a starting material for the synthesis of certain flavonoid and isoflavonoid analogs.
A key reaction in the synthesis of many flavonoids is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids. rjlbpcs.comnijophasr.netscienceopen.com This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) in the presence of a base. rjlbpcs.comnih.gov While direct examples of this compound in Claisen-Schmidt condensations are not extensively detailed in the provided results, the general methodology is well-established for structurally similar acetophenones. rjlbpcs.comnijophasr.netnih.gov
For instance, the synthesis of 5,6,7-triethoxy-4'-methoxy flavone (B191248) has been reported, which involves the use of a related trialkoxy acetophenone derivative. core.ac.uk This suggests the feasibility of employing this compound in similar synthetic routes to access novel flavonoid structures. The ethoxy groups on the A-ring of the resulting flavonoid would influence its lipophilicity and potential biological activity.
Synthesis of Polysubstituted Aromatic Compounds
The reactivity of the acetophenone moiety and the activating effect of the ethoxy groups make this compound a useful precursor for a variety of polysubstituted aromatic compounds. The carbonyl group can undergo reduction to an alcohol or be a site for various condensation reactions. The ethoxy groups can potentially be substituted under specific reaction conditions, although this is less common.
One documented application involves the synthesis of 2,4,6-triaryl pyridines through a decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes. orgchemres.org While this study does not directly use this compound, it highlights a synthetic strategy where substituted acetophenones are key building blocks for highly substituted aromatic systems. The presence of the three ethoxy groups in this compound would be expected to influence the electronic properties and reactivity of the molecule in such transformations.
Role in Polymerization Reactions
Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is considered a green technology due to its low energy requirements and reduced use of volatile organic compounds. mdpi.com Photoinitiators are key components in these systems, as they absorb light and generate reactive species that start the polymerization process. mdpi.comsongwon.com
Investigation as a Photoinitiator or Co-initiator
This compound has been investigated for its potential role as a photoinitiator in polymerization reactions. Upon exposure to UV light, it can generate free radicals, which can then initiate the polymerization of monomers like styrene (B11656). Studies have shown that the concentration of this compound can affect the rate of polymerization.
Photoinitiators are often classified as Type I (cleavage) or Type II (hydrogen abstraction). ethz.ch Acetophenone derivatives can function as Type II photoinitiators, abstracting a hydrogen atom from a co-initiator (often an amine) to generate the initiating radical. While the specific mechanism for this compound is not detailed, its structural similarity to other acetophenone-based photoinitiators suggests it could function in a similar manner. The choice of photoinitiator is critical for the efficiency of UV curing processes used in coatings, adhesives, and other applications. songwon.combgsu.edu
Development of Novel Monomers
While there is no direct evidence in the provided search results of this compound being used to develop novel monomers, its chemical structure suggests potential pathways for such applications. The acetophenone moiety could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) function. The resulting monomer would carry the triethoxyphenyl group, which could impart specific properties, such as altered refractive index, hydrophobicity, or thermal stability, to the final polymer. The development of new monomers is an active area of research in polymer science, aimed at creating materials with tailored properties for advanced applications. researchgate.netmdpi.com
Applications in Coordination Chemistry and Ligand Design
Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions called ligands. wikipedia.orgncert.nic.in The design of new ligands is crucial for developing novel coordination complexes with specific geometries, electronic properties, and catalytic activities. nih.govmdpi.comrsc.org
The oxygen atoms of the ethoxy groups and the carbonyl group in this compound possess lone pairs of electrons and can therefore act as donor atoms, making the molecule a potential ligand for metal ions. wikipedia.org The molecule could act as a monodentate ligand through one of its oxygen atoms or potentially as a chelating ligand, binding to a metal center through multiple donor sites.
While specific studies detailing the coordination complexes of this compound were not found in the search results, the general principles of ligand design suggest its potential utility. nih.gov The steric bulk and electronic effects of the three ethoxy groups would influence the coordination number and geometry of the resulting metal complexes. libretexts.orglibretexts.org The development of new ligands based on readily available organic molecules like this compound is an ongoing effort in the field of coordination chemistry to create new catalysts and functional materials.
Material Science Applications
The primary application of this compound in material science is as a photoinitiator in polymerization processes. Photoinitiators are compounds that, upon absorbing light (typically ultraviolet), generate reactive species such as free radicals. These radicals then initiate a chain reaction, converting liquid monomers into a solid polymer network. This process, known as photopolymerization, is fundamental to various modern manufacturing technologies.
The efficacy of this compound stems from its ability to generate free radicals with high efficiency when exposed to UV light. This characteristic makes it a valuable component in formulations for UV-curable coatings and adhesives. The initiation process begins with the absorption of a photon, which excites the this compound molecule, leading to its cleavage and the formation of free radicals that drive the polymerization of monomers like acrylates or styrene. jmb.or.kr
A case study on the emulsion polymerization of styrene provides a clear example of its function. In this study, researchers evaluated the efficiency of this compound by monitoring the polymerization rate of a styrene mixture under UV light. The findings demonstrated a direct correlation between the concentration of the photoinitiator and the rate of polymer formation.
Table 1: Case Study Findings on Photopolymerization of Styrene using this compound
| Parameter | Observation | Source |
| Objective | To assess the efficiency of this compound as a photoinitiator in emulsion polymerization. | |
| Methodology | A mixture of styrene and this compound was exposed to UV light, and the rate of polymerization was monitored. | |
| Result | Increased concentrations of this compound led to an enhanced rate of polymerization. |
This capacity for controlled, light-induced polymerization is critical for applications requiring rapid curing, solvent-free formulations, and precision, such as in the manufacturing of electronic components, dental materials, and 3D printing resins. jmb.or.kr
Development of Analytical Reagents or Standards
Analytical reagents are substances used to detect, measure, or precipitate other chemicals in qualitative or quantitative analysis. nih.gov Analytical standards are materials of exceptionally high purity used as a benchmark for calibrating analytical instruments and validating methods to ensure the accuracy and reliability of results. lgcstandards.comsigmaaldrich.com
While this compound can be synthesized and purified to a high degree, its documented role in advanced chemical research is predominantly as a reactive species in material synthesis rather than as an analytical tool. The available scientific literature extensively covers its application as a photoinitiator for creating new materials but does not indicate its use as a certified reference material or a primary reagent for analytical testing. nih.govnih.gov Its principal function is to initiate chemical reactions for polymerization, not to serve as a stable reference point for the quantification of other analytes.
Therefore, within the context of advanced applications, the contribution of this compound is centered on its utility in synthetic material science, with no significant established role in the development of analytical reagents or standards.
Exploration of Derivatives and Analogues of 2 ,4 ,6 Triethoxyacetophenone
Synthesis and Characterization of Substituted 2',4',6'-Triethoxyacetophenone Derivatives
The primary route to this compound begins with its hydroxylated precursor, 2',4',6'-Trihydroxyacetophenone (B23981) (phloroacetophenone). The synthesis is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide). In this case, the phenolic hydroxyl groups of phloroacetophenone are deprotonated by a base, such as anhydrous potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then react with an ethylating agent, typically ethyl iodide or ethyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). The mixture is heated under reflux to drive the reaction to completion, resulting in the full etherification of all three hydroxyl groups.
The synthesis of substituted derivatives of this compound can be approached in two main ways: modification of the aromatic ring or alteration of the acetyl group.
Aromatic Ring Substitution : The aromatic ring of this compound is highly activated by the three electron-donating ethoxy groups at the ortho- and para-positions relative to the acetyl group. However, the 2', 4', and 6' positions are already occupied. Electrophilic aromatic substitution, if it were to occur, would likely be directed to the remaining 3' and 5' positions. Given the steric hindrance from the adjacent ethoxy groups, these reactions can be challenging.
Side-Chain Substitution : A more common approach is the modification of the acetyl group, which is discussed in section 7.3.
Characterization of these derivatives relies on a suite of standard spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR provides information on the chemical environment of protons, allowing for confirmation of the ethoxy groups and modifications to the acetyl chain or aromatic ring. 13C NMR is used to identify all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy : This technique is crucial for identifying functional groups. The characteristic C=O stretch of the ketone group is a key signal, along with C-O stretches of the ether linkages.
Melting Point and Elemental Analysis : These classical methods are used to determine the purity and empirical formula of the synthesized compounds.
Table 1: Spectroscopic Data for Hypothetical Substituted this compound Derivatives This table is illustrative and based on general principles of spectroscopy.
| Derivative Name | Modification | Expected 1H NMR Key Signals (δ, ppm) | Expected IR Key Absorptions (cm-1) |
|---|---|---|---|
| 5'-Nitro-2',4',6'-triethoxyacetophenone | Nitration at C5' | ~6.5 (s, 1H, Ar-H), 4.0-4.2 (m, 6H, -OCH2-), 2.5 (s, 3H, -COCH3), 1.4 (t, 9H, -CH3) | ~1680 (C=O), ~1520 & 1340 (NO2), ~1250 (C-O) |
| 2-Bromo-2',4',6'-triethoxyacetophenone | α-Bromination of acetyl | ~6.1 (s, 2H, Ar-H), 4.4 (s, 2H, -COCH2Br), 4.0-4.2 (m, 6H, -OCH2-), 1.4 (t, 9H, -CH3) | ~1690 (C=O), ~1250 (C-O), ~680 (C-Br) |
| 2',4',6'-Triethoxypropiophenone | Elongated acyl chain | ~6.1 (s, 2H, Ar-H), 4.0-4.2 (m, 6H, -OCH2-), 2.9 (q, 2H, -COCH2CH3), 1.2-1.4 (m, 12H, ethoxy & ethyl -CH3) | ~1685 (C=O), ~1250 (C-O) |
Systematic Variation of Alkoxy Groups
Systematically varying the alkoxy groups on the phloroacetophenone core from ethoxy (-OEt) to other groups like methoxy (-OMe), propoxy (-OPr), or butoxy (-OBu) can significantly alter the physicochemical properties of the molecule. These changes primarily influence solubility, melting point, and lipophilicity. While specific studies on such a systematic variation for this compound are not widely documented, general trends can be inferred from studies on other poly-alkoxy aromatic systems. rsc.org
Melting Point : An increase in the length of the alkyl chain in the alkoxy group generally affects the melting point. This trend is not always linear and can be influenced by an "odd-even" effect, where chains with an even number of carbons pack more efficiently in the solid state, leading to higher melting points than their odd-numbered counterparts. rsc.org
Solubility : Increasing the length of the alkyl chains enhances the lipophilicity of the molecule. This leads to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents like water.
Table 2: Predicted Physicochemical Properties of 2',4',6'-Trialkoxyacetophenone Analogues This table presents hypothetical data based on established structure-property relationships.
| Alkoxy Group | Compound Name | Predicted Melting Point Trend | Predicted Lipophilicity (LogP) Trend | Predicted Solubility in Hexane |
|---|---|---|---|---|
| -OCH3 | 2',4',6'-Trimethoxyacetophenone | Baseline | Baseline | Moderate |
| -OCH2CH3 | This compound | Potentially higher than methoxy | Higher | Good |
| -O(CH2)2CH3 | 2',4',6'-Tripropoxyacetophenone | May show odd-even effect dip | Higher still | Very Good |
| -O(CH2)3CH3 | 2',4',6'-Tributoxyacetophenone | Higher than propoxy | Significantly higher | Excellent |
Alterations of the Acetyl Group
The acetyl group (-COCH3) of this compound is a versatile functional handle for further molecular elaboration. Both the carbonyl carbon and the α-methyl protons are reactive sites.
One of the most significant reactions is the Claisen-Schmidt condensation . This is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). This compound can react with various substituted benzaldehydes to produce a library of 2',4',6'-triethoxychalcones. These chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.
Other key transformations of the acetyl group include:
α-Halogenation : The methyl protons can be substituted with halogens (e.g., bromine) under acidic or basic conditions to form α-haloacetophenones. These products are potent alkylating agents and useful synthons for building more complex molecules.
Hydrazone Formation : The carbonyl group readily condenses with hydrazine (B178648) or substituted hydrazines to form hydrazones. This reaction is often a step in the synthesis of various nitrogen-containing heterocycles.
Acyl Group Elongation : The parent precursor, phloroglucinol (B13840), can be acylated with longer-chain acyl chlorides (e.g., propanoyl chloride, butanoyl chloride) via Friedel-Crafts acylation to generate analogues with altered acyl groups. nih.gov These analogues, after ethylation, would result in derivatives of this compound with modified ketone chains.
Table 3: Examples of Derivatives from Acetyl Group Alterations
| Reaction Type | Reagent(s) | Resulting Derivative Class | General Structure |
|---|---|---|---|
| Claisen-Schmidt Condensation | Ar-CHO, Base (e.g., KOH) | Chalcone | (EtO)3-Ph-CO-CH=CH-Ar |
| Hydrazone Formation | H2NNH2 or R-NHNH2 | Hydrazone | (EtO)3-Ph-C(=N-NHR)-CH3 |
| α-Bromination | Br2, Acetic Acid | α-Bromo Ketone | (EtO)3-Ph-CO-CH2Br |
| Reduction | NaBH4 | Secondary Alcohol | (EtO)3-Ph-CH(OH)-CH3 |
Structure-Reactivity and Structure-Property Relationship Studies within Analogous Series
Electronic Effects : The three ethoxy groups at the 2', 4', and 6' positions are strong activating groups. They donate electron density into the benzene (B151609) ring via resonance, making the ring highly nucleophilic. This enhanced electron density also influences the acetyl group, potentially affecting the reactivity of the carbonyl carbon and the acidity of the α-protons.
Steric Effects : The ortho-positioned ethoxy groups (2' and 6') create significant steric hindrance around the acetyl group. This can slow down reactions that require nucleophilic attack at the carbonyl carbon. It also provides steric shielding for the adjacent 3' and 5' positions on the aromatic ring, making electrophilic substitution at those sites less favorable.
Property Modulation : Systematic changes to the molecule allow for the fine-tuning of its properties.
Replacing Alkoxy Groups : As discussed in section 7.2, changing the alkyl chain length directly modulates lipophilicity and solid-state properties like melting point. This is a key strategy in medicinal chemistry for optimizing a molecule's absorption and distribution.
Forming Derivatives : Converting the acetyl group into a different functional group, such as a chalcone, introduces a new chromophore and alters the molecule's geometry and electronic properties. The extended conjugation in chalcones, for example, shifts their UV-Vis absorption to longer wavelengths.
Table 4: Summary of Structure-Property Relationships for this compound Analogues
| Structural Modification | Effect on Reactivity | Effect on Physical Properties |
|---|---|---|
| Increase alkoxy chain length (e.g., ethoxy → butoxy) | Minor change in electronic effects; increased steric hindrance. | Increases lipophilicity and solubility in nonpolar solvents; alters melting point. |
| Introduce electron-withdrawing group on ring (e.g., -NO2) | Deactivates the aromatic ring towards further electrophilic substitution. | Increases polarity; likely increases melting point. |
| Elongate the acyl chain (e.g., acetyl → propanoyl) | Slightly alters the steric environment around the carbonyl. | Increases molecular weight and lipophilicity. |
| Condensation to form a chalcone | Creates a new reactive center (α,β-unsaturated system). | Creates a larger, more rigid structure with extended π-conjugation, affecting color and UV absorption. |
Future Directions and Emerging Research Opportunities for 2 ,4 ,6 Triethoxyacetophenone Research
Development of Novel Stereoselective Synthetic Pathways
Currently, 2',4',6'-Triethoxyacetophenone is an achiral molecule. The development of stereoselective synthetic pathways originating from this compound is a significant area for future research. The introduction of chirality is a critical step in the synthesis of many biologically active molecules and advanced materials. Research in this area could focus on several promising strategies:
Asymmetric Reduction: The ketone moiety of this compound is a prime target for asymmetric reduction to produce chiral secondary alcohols. Future work could explore a variety of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, or biocatalytic methods using ketoreductase enzymes.
Stereoselective Aldol (B89426) and Related Reactions: The acetyl group can participate in aldol condensation reactions. By employing chiral catalysts, chiral auxiliaries, or chiral aldehydes, it is possible to control the stereochemistry of the newly formed stereocenters, leading to enantiomerically enriched chalcone (B49325) precursors and other complex structures.
Enzymatic Derivatization: Chemo-enzymatic methods offer a powerful route to chiral molecules. researchgate.net Enzymes could be used to introduce chirality, for instance, through stereoselective hydroxylation at the ethyl groups or other positions on the molecule, a currently unexplored avenue.
| Potential Stereoselective Reaction | Enabling Technology / Catalyst Type | Potential Chiral Product |
| Asymmetric Ketone Reduction | Chiral metal complexes (e.g., Noyori-type catalysts) | Chiral 1-(2',4',6'-triethoxyphenyl)ethanol |
| Ketoreductase (KRED) enzymes | (R)- or (S)-1-(2',4',6'-triethoxyphenyl)ethanol | |
| Stereoselective Aldol Condensation | Proline-derived organocatalysts | Chiral β-hydroxy ketones |
| Chiral Lewis acids with aldehydes | Enantiomerically enriched chalcone precursors | |
| Asymmetric Alkylation | Phase-transfer catalysis with chiral catalysts | α-substituted chiral ketones |
The successful development of these pathways would transform this compound from a simple intermediate into a valuable chiral building block for the synthesis of complex target molecules.
Integration into Flow Chemistry or Continuous Manufacturing Processes
The synthesis of this compound, typically achieved through the Williamson ether synthesis by ethylating 2',4',6'-trihydroxyacetophenone (B23981), is well-suited for adaptation to flow chemistry. This transition from traditional batch processing to continuous manufacturing offers numerous advantages:
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction temperature and mixing, which is crucial for exothermic etherification reactions. This minimizes the risk of runaway reactions and improves process safety.
Increased Efficiency and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in a continuous setup can lead to higher yields, reduced byproduct formation, and improved product purity. This could streamline the purification process, which often involves silica (B1680970) gel column chromatography.
Scalability and Automation: Flow chemistry processes are more easily scaled up by extending the operation time or by "numbering-up" reactors. They also lend themselves to automation, reducing manual handling and improving reproducibility.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Process |
| Reaction Control | Limited; potential for temperature gradients. | Precise control over temperature and residence time. |
| Safety | Higher risk with large volumes of solvents/reagents. | Smaller reaction volumes at any given time; improved heat dissipation. |
| Efficiency | Reaction times can be long (e.g., 12-18 hours). | Residence times can be significantly shorter, increasing throughput. |
| Work-up | Batch-wise extraction and purification. | Inline extraction and purification modules can be integrated. |
| Scalability | Requires larger reactors; can be challenging. | Linear scalability by extending run time or parallelization. |
Future research would involve optimizing reaction conditions in a flow reactor, potentially exploring solid-supported bases or catalysts to further simplify the process and enable a fully continuous manufacturing pathway.
Advanced Materials Science Applications and Functionalization
The highly substituted aromatic core of this compound makes it an intriguing scaffold for the development of advanced materials. The alkoxy groups enhance solubility and can influence the electronic properties and packing of molecules in the solid state. Emerging research could target:
Polymer Science: This compound can be functionalized to create novel monomers. For example, conversion of the acetyl group to a polymerizable moiety (e.g., a vinyl group or an epoxide) could allow its incorporation into polymer backbones. The resulting polymers might exhibit unique thermal, optical, or dielectric properties due to the bulky, electron-rich triethoxyphenyl pendant groups.
Liquid Crystals: The rigid core structure of this compound is a feature common to many liquid crystalline compounds. By attaching appropriate mesogenic groups, it could be a precursor to new liquid crystals with specific phase behaviors and electro-optical properties.
Organic Electronics: After suitable modification, the electron-rich aromatic ring could be utilized as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Research would focus on functionalizing the molecule to tune its HOMO/LUMO energy levels and charge transport characteristics.
| Application Area | Required Functionalization | Potential Property Enhancement |
| Specialty Polymers | Conversion of acetyl group to vinyl, acrylate (B77674), or epoxide. | Improved solubility, modified refractive index, enhanced thermal stability. |
| Liquid Crystals | Addition of long alkyl chains or other mesogenic units. | Tailorable mesophase behavior, potential for new display technologies. |
| Organic Semiconductors | Introduction of electron-donating or -withdrawing groups. | Tunable electronic properties for use in organic electronic devices. |
Catalyst Design and Ligand Development Based on the Core Structure
The unique steric and electronic environment of the this compound core presents an untapped opportunity for designing novel ligands for catalysis. The three ethoxy groups create a sterically hindered pocket and donate significant electron density to the aromatic ring, which could be harnessed to influence the outcome of catalytic reactions.
Future research could involve the strategic functionalization of the this compound scaffold to introduce coordinating atoms. For example, introducing phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) functionalities onto the aromatic ring would create a new class of bulky, electron-rich ligands. These ligands could be used to stabilize transition metal catalysts and promote challenging chemical transformations, such as cross-coupling reactions or asymmetric catalysis. The steric bulk of the triethoxy-substituted framework could provide a specific chiral environment around a metal center, potentially leading to high levels of stereoselectivity.
Multidisciplinary Research Collaborations and Translational Studies
While this compound itself has not been extensively studied for biological activity, its precursor, 2',4',6'-trihydroxyacetophenone, and related derivatives have shown a range of interesting pharmacological properties. frontiersin.orgzhqkyx.netnih.gov This connection provides a strong rationale for initiating multidisciplinary and translational studies.
A forward-looking research program would involve collaborations between:
Synthetic Organic Chemists: To create libraries of novel compounds derived from this compound.
Computational Chemists: To perform in silico screening and molecular docking studies to predict the biological targets and activities of the synthesized derivatives. nih.govmdpi.com
Biologists and Pharmacologists: To conduct in vitro and in vivo assays to evaluate the biological effects of these new compounds, building on findings that related structures may possess anti-inflammatory or antidepressant activities. frontiersin.orgzhqkyx.netnih.gov
Such a collaborative effort could accelerate the discovery of new therapeutic agents. By leveraging this compound as a starting scaffold, researchers can explore new chemical space and potentially develop drug candidates for a variety of diseases.
Q & A
Q. What are the established synthetic routes for 2',4',6'-Triethoxyacetophenone, and what key reaction parameters influence yield?
The synthesis typically involves alkylation of acetophenone derivatives. A common method is the nucleophilic substitution of hydroxyl groups with ethoxy moieties under controlled conditions. Key parameters include:
- pH control : Optimal pH ranges (e.g., 3–6) minimize side reactions, as seen in analogous acetophenone syntheses .
- Catalysts : Copper sulfate or sodium hydride may enhance reaction efficiency .
- Purification : Steam distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products .
- Solvent selection : Polar aprotic solvents like DMF improve reactivity .
Q. How is this compound characterized, and which spectroscopic techniques are essential for structural confirmation?
Standard characterization includes:
- NMR spectroscopy : and NMR identify ethoxy group signals (δ ~1.3–1.5 ppm for CH, δ ~3.9–4.1 ppm for OCH) and acetophenone carbonyl (δ ~205 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (CHO, MW 264.30 g/mol) .
- HPLC : Purity assessment (>98%) and detection of trace impurities .
Q. What are the solubility properties and recommended storage conditions for this compound?
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar compounds:
- Hazards : Skin/eye irritation (H315, H319) and acute toxicity (H302) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in scaling reactions?
- Reagent stoichiometry : Maintain a 1.1:1 molar ratio of alkylating agent to precursor to minimize unreacted starting material .
- Temperature control : Reactions at 60°C improve kinetics without promoting degradation .
- Catalyst screening : Test alternatives like phase-transfer catalysts to enhance ethoxy group incorporation .
Q. How should researchers resolve discrepancies in reported spectral data for this compound derivatives?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations) .
- Isotopic labeling : Use -labeled ethoxy groups to confirm peak assignments in complex spectra .
Q. What role does this compound play in proteomics or drug discovery workflows?
- Biochemical probes : Its electron-rich structure facilitates interactions with aromatic amino acids, aiding protein-binding studies .
- Scaffold for derivatives : Functionalization at the ketone or ethoxy groups generates analogs for structure-activity relationship (SAR) studies .
Q. How does this compound compare to analogs like 2',4',6'-trimethoxyacetophenone in reactivity and applications?
- Electron-withdrawing effects : Ethoxy groups reduce ring electrophilicity compared to methoxy, altering nucleophilic substitution rates .
- Bioactivity : Ethoxy derivatives may exhibit enhanced membrane permeability in antifungal assays .
Q. What strategies address contradictions in literature-reported synthetic methods for ethoxy-substituted acetophenones?
Q. How does the stability of this compound vary under different experimental conditions (e.g., UV exposure, acidic/basic media)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
